Evidence Item 1: Enhanced Lipophilicity Profile for Improved Membrane Interaction Potential
The 4-ethyl substituent confers a significant increase in calculated lipophilicity compared to the unsubstituted 2-aminobenzamide. The cLogP value for 2-amino-4-ethylbenzamide is 1.1, a shift of +0.7 log units relative to the 0.4 cLogP of 2-aminobenzamide [1]. This demonstrates a nearly 5-fold increase in predicted partition coefficient, which is a key determinant of passive membrane permeability and in vivo distribution.
| Evidence Dimension | Calculated LogP (cLogP) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 2-Aminobenzamide: cLogP = 0.4 |
| Quantified Difference | ΔcLogP = +0.7 |
| Conditions | In silico calculation (fragment-based method) |
Why This Matters
This quantifiable increase in lipophilicity directly influences a compound's ability to cross biological membranes and may be a critical differentiator for applications requiring cellular uptake or blood-brain barrier penetration, unlike more hydrophilic benzamide analogs.
- [1] Molsoft L.L.C. LogP prediction for 2-Amino-4-ethylbenzamide and 2-Aminobenzamide. Data generated via in silico model. View Source
